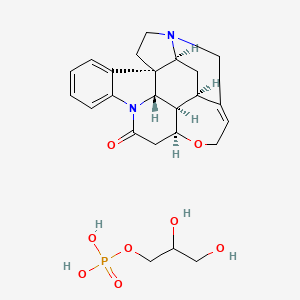![molecular formula C24H23FN6O2S B2492852 N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide CAS No. 1251679-59-0](/img/structure/B2492852.png)
N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide is a compound of interest due to its structural complexity and potential biological activities. The presence of 1,3,4-oxadiazole and thiophene sulfonamide moieties often signifies the potential for diverse biological activities, making this compound a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of this compound and related compounds involves multiple steps, including the formation of 1,3,4-oxadiazole rings and the introduction of sulfonamide functionalities. A common approach for synthesizing such compounds is the coupling of suitable precursors under conditions that promote the formation of the desired heterocyclic rings (Gangapuram & Redda, 2009). The synthesis typically involves nucleophilic substitution reactions, amidation, and ring closure steps, highlighting the importance of selecting appropriate conditions and reagents to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information on the arrangement of atoms and the presence of functional groups, crucial for understanding the compound's chemical behavior (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
1,3,4-Oxadiazole bearing compounds, such as N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide, are synthesized through complex chemical processes. These compounds are known for their biological activities, and their structures are typically elucidated using spectroscopic techniques like 1H-NMR, IR, and mass spectral data. Researchers have focused on the synthesis and analysis of various derivatives of these compounds due to their potential applications in different fields of science, especially in pharmacology and medicinal chemistry (Khalid et al., 2016).
Biological Evaluation
The biological activities of compounds containing 1,3,4-oxadiazole structures are a significant area of research. For example, these compounds have been evaluated for their effects against enzymes like butyrylcholinesterase (BChE), showing potential in biochemical applications. Molecular docking studies are often conducted to understand their binding affinities and orientations in protein active sites, providing insights into their potential therapeutic applications (Khalid et al., 2016).
Antibacterial Potential
Derivatives of 1,3,4-oxadiazole, including those with piperidine nucleus, have been studied for their antibacterial properties. These compounds are tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant activity. The synthesis of these compounds involves complex chemical reactions, and their effectiveness as antibacterial agents is evaluated using techniques like minimum inhibitory concentration (MIC) determination (Iqbal et al., 2017).
Anticancer Potential
Research on 1,3,4-oxadiazole derivatives also explores their potential as anticancer agents. These compounds are synthesized and tested for their effectiveness against various cancer cell lines. The evaluation involves determining their cytotoxicity and comparing it with standard anticancer drugs. The anticancer potential of these compounds is a promising area of research, suggesting their possible future use in cancer therapy (Rehman et al., 2018).
Molecular Docking and Sensing Applications
Molecular docking studies of 1,3,4-oxadiazole derivatives provide insights into their potential as antimicrobial and antitubercular agents. The interaction of these compounds with specific proteins and their potential inhibitory effects are key areas of investigation. Additionally, fluorescence studies of these compounds demonstrate their utility in sensing applications, such as detecting specific chemicals through fluorescence quenching (Shingare et al., 2022).
Structural Analysis
The crystal structure and molecular interactions of 1,3,4-oxadiazole derivatives are studied using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies provide valuable information about the molecular conformation, intermolecular interactions, and reactive sites of these compounds, contributing to a better understanding of their chemical properties and potential applications (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-methylphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-17-3-2-4-20(15-17)34-23-22-27-31(24(33)30(22)10-9-26-23)16-21(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIHKPOXPQILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
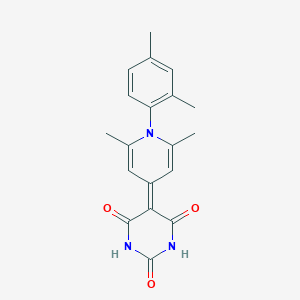
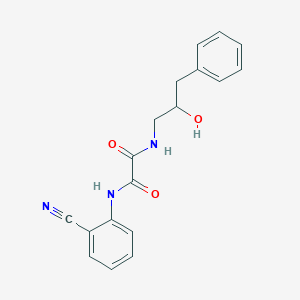

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)
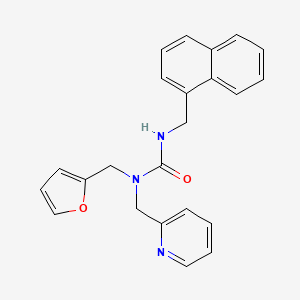
![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)
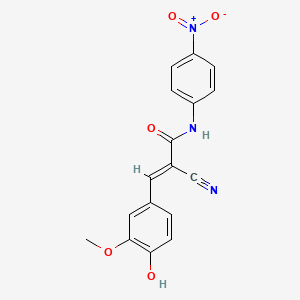
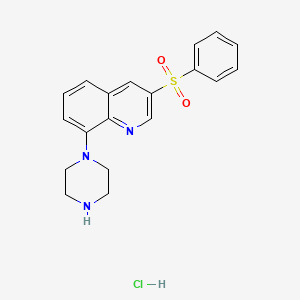
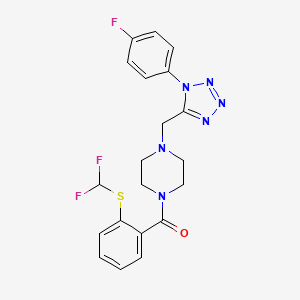
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
